Copper(2+) methacrylate

Vue d'ensemble

Description

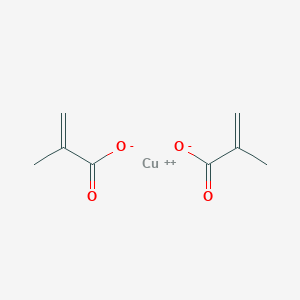

Copper(2+) methacrylate, also known as Copper(II) methacrylate, is a blue to green powder . Its molecular formula is C4H5CuO2 and its molecular weight is 148.63 . It is a copper salt of methacrylic acid .

Molecular Structure Analysis

A dinuclear centrosymmetric copper (II) complex with the formula [Cu2(μ-maa)4(maaH)2] has been synthesized and experimentally characterized . The structure involves a quadruple-bridged type dimer of copper atoms separated by a distance of 2.5959 (5) Å .Chemical Reactions Analysis

Copper(II) ions are known to reduce fertility when released from copper-containing intrauterine devices . Copper(II) ions also react with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2 . In the presence of copper BIAN complex, radical polymerization of methyl methacrylate and acrylonitrile can occur .Physical And Chemical Properties Analysis

Copper(2+) methacrylate is a solid substance . It is a blue to green powder . The physical form of Copper(II) methacrylate is a powder .Applications De Recherche Scientifique

Separation of Copper(II) Ions

Specific Scientific Field

Environmental Science and Water Treatment

Summary of the Application

Copper(II) ions can be separated from synthetic solutions using sulfonated poly(glycidyl methacrylate) grafted cellulose films (SPGMA-g-C) .

Methods of Application

The adsorption process of the copper(II) ions was studied under different copper(II) ion concentrations, different adsorption times, and different adsorption temperatures .

Results or Outcomes

The capacity was found to increase linearly within the studied range of copper ions solution concentrations (317.5–3,175 mg/L) from 260 to 2,550 mg/m2 . The Freundlich isotherm model best described the adsorption process which suggested the formation of multilayers of adsorption .

Copper Nanoparticles in Hydrogels

Specific Scientific Field

Nanotechnology and Material Science

Summary of the Application

Copper nanoparticles (Cu NPs) have been used in applications as diverse as water purification, sensors, catalysts, conductive ink, inkjet-printing, and antimicrobial agents .

Methods of Application

Poly (2-hydroxyethyl methacrylate) hydrogels incorporating copper nanoparticles (Cu-PHEMA) were prepared by a two-step process. In the first step, porous PHEMA hydrogels containing aqueous Cu (II) were formed by photo-induced phase separation polymerization in aqueous formulations containing 2-hydroxyethyl methacrylate (HEMA), a photoinitator, a cross-linker, and CuSO4. In the second step, the Cu (II) ions were reduced to Cu (0) (Cu NPs) by hydrazine .

Results or Outcomes

The Cu-PHEMA hydrogels were red-brown due to the presence of the Cu NPs, and X-ray diffraction studies confirmed the NPs were crystalline Cu and not CuO . The Cu NPs were stable inside the hydrogel, and leaching of Cu NPs into water was very slow .

Antimicrobial Agents

Specific Scientific Field

Summary of the Application

Copper nanoparticles (Cu NPs) have been used as antimicrobial agents . They can inhibit the growth of bacteria such as Escherichia coli or Staphylococcus aureus .

Methods of Application

Copper nanoparticles are incorporated into poly (2-hydroxyethyl methacrylate) hydrogels. The leached Cu NPs moderately inhibited the growth of Escherichia coli or Staphylococcus aureus bacteria in the surrounding medium .

Results or Outcomes

The Cu NPs were stable inside the hydrogel, and leaching of Cu NPs into water was very slow . The leached Cu NPs moderately inhibited the growth of bacteria in the surrounding medium .

Heavy Metal Ions Removal

Summary of the Application

A series of novel polyethylenimine (PEI)-modified magnetic hydrogel nanocomposites (PEI-mHNs) for heavy metal ions removal were prepared .

Methods of Application

Copper (II), lead (II), and cadmium (II) ions from aqueous solution were removed by polyethylenimine-modified magnetic hydrogel nanocomposites .

Results or Outcomes

The adsorption capacity of PEI-mHNs could be improved by increasing the pH of the original solution and initial concentration of heavy metal ions . The adsorption capacity of PEI-mHNs for Cu (II) was 150 mg/g .

Conductive Ink

Specific Scientific Field

Summary of the Application

Copper nanoparticles (Cu NPs) have been used in conductive ink applications . Conductive inks are used in a variety of applications including printed and flexible electronics, transistors, photovoltaics, smart cards, and RFID antennas .

Methods of Application

Copper nanoparticles are incorporated into poly (2-hydroxyethyl methacrylate) hydrogels . The Cu NPs are stable inside the hydrogel, and leaching of Cu NPs into water is very slow .

Results or Outcomes

Water Purification

Summary of the Application

Copper nanoparticles (Cu NPs) have been used in water purification applications . They can be used to remove various contaminants from water, including organic compounds and heavy metals .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

copper;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Cu/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWHXRLOECMQDD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941429 | |

| Record name | Copper(2+) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(2+) methacrylate | |

CAS RN |

19662-59-0, 53721-10-1 | |

| Record name | Copper methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019662590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053721101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(2+) methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

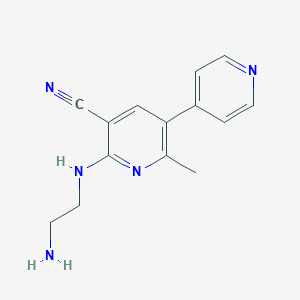

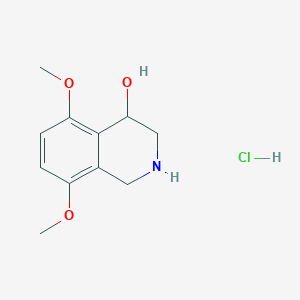

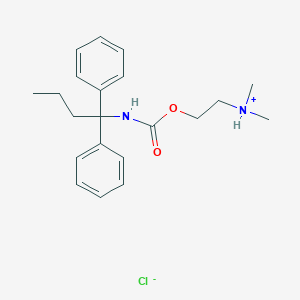

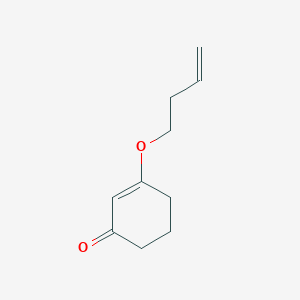

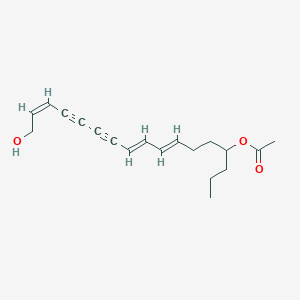

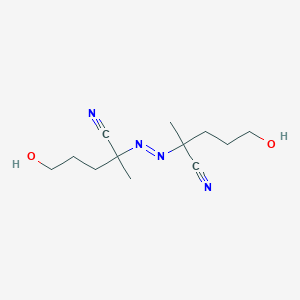

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)

![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)

![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)